Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2
Description
Overview of Peptide Chemistry and Biological Significance
Peptides are short chains of amino acids, typically comprising 2 to 50 residues, linked together by peptide bonds. longdom.orgnih.gov These bonds form between the carboxyl group of one amino acid and the amino group of another. longdom.org Peptides are fundamental to numerous biological processes, functioning as hormones, neurotransmitters, and antimicrobial agents. longdom.orgnih.gov Their diverse biological activities have made them a significant area of research for drug development and as tools in molecular biology. longdom.orgmdpi.com
Principles and Advantages of Cyclic Peptides in Research
Cyclic peptides are a class of peptides in which the peptide chain is cyclized, forming a ring structure. This cyclization can occur through various chemical bonds, including a head-to-tail amide bond or a bond between amino acid side chains. biochempeg.com This structural feature confers several advantages over their linear counterparts, making them attractive candidates for therapeutic and research applications. creative-peptides.comnih.gov
The cyclic structure of these peptides reduces their conformational freedom. mdpi.comnih.gov This rigidity can pre-organize the peptide into a conformation that is optimal for binding to its biological target. creative-peptides.comnih.gov By reducing the entropic penalty associated with binding, cyclic peptides often exhibit higher binding affinity and selectivity for their target molecules compared to their linear analogs. nih.govnih.gov This enhanced affinity is a significant advantage in the development of potent and specific therapeutic agents. creative-peptides.com
Structural Elucidation and Characteristics of Disulfide-Bridged Cyclic Peptides
Disulfide-bridged cyclic peptides are a specific class of cyclic peptides where the cyclization is achieved through the formation of a disulfide bond between the thiol groups of two cysteine residues. nih.gov The synthesis of these peptides typically involves the initial assembly of the linear peptide chain, followed by the oxidation of the two cysteine thiols to form the disulfide bridge. nih.gov
The structural analysis of these cyclic peptides can be more complex than for linear peptides. nih.gov Techniques such as mass spectrometry (MS) are often employed, sometimes in conjunction with reduction of the disulfide bond to linearize the peptide for sequencing. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY and NOESY, is also a powerful tool for elucidating the three-dimensional structure of these molecules. nih.govmpg.de The disulfide bond itself plays a crucial role in stabilizing the peptide's conformation. mpg.de
Rationale for Researching Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2
The specific peptide this compound is a cyclic hexapeptide containing a disulfide bridge between the two cysteine residues. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2). These modifications are often made to synthetic peptides to increase their stability by mimicking the post-translational modifications of natural peptides and to remove charges at the termini, which can improve their ability to cross cell membranes.
Compound Information Table
| Compound Name | Full Sequence |
| This compound | Acetyl-Cysteine-Phenylalanine-Tryptophan-Lysine-Tyrosine-Cysteine-Amide (with disulfide bridge between Cys1 and Cys6) |
| Cysteine | Cys |
| Phenylalanine | Phe |
| Tryptophan | Trp |
| Lysine | Lys |
| Tyrosine | Tyr |
Research Findings Table
| Peptide Sequence | Key Findings |
| Ac-Tyr-Cys-Trp-Asn-Ser-Phe-Cys-Leu-Arg-Tyr-NH2 | A related peptide with a disulfide bridge, its properties are documented in PubChem. nih.gov |
| H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-DL-Val-Cys(1)-Trp-NH2 | A cyclic peptide with a disulfide bridge, indicating research into similar structures. nih.gov |
| Ac-Cys-Asn-Trp-Asn-Ser-Phe-Cys-Leu-Arg-Tyr-NH2 | Another related cyclic peptide with N-terminal acetylation and C-terminal amidation. nih.gov |
| Ac-Tyr-Cit-Cys(1)-Glu-His-D-Phe-Arg-Trp-Cys(1)-NH2 | A complex cyclic peptide containing a disulfide bridge and non-proteinogenic amino acids. nih.gov |
Hypothesized Research Trajectories
The research trajectories for this compound are largely hypothesized based on its structural similarity to well-characterized synthetic peptides, primarily somatostatin (B550006) analogs and certain opioid receptor ligands.
A primary and highly plausible research trajectory for this compound is its investigation as a somatostatin analog. Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological functions by binding to five different somatostatin receptor subtypes (SSTR1-5). nih.govmdpi.com However, its therapeutic use is limited by a very short half-life. nih.gov Consequently, the development of stable, synthetic somatostatin analogs has been a major focus of research. nih.gov
The core sequence of this compound shares similarities with the active core of several potent somatostatin analogs. Specifically, the sequence -Cys-Phe-Trp-Lys-Thr-Cys- is a characteristic feature in some synthetic somatostatin analogs. researchgate.net Research has shown that the presence of a tryptophan residue at certain positions can significantly enhance the potency of these analogs. For instance, a series of octapeptide somatostatin analogs with a tryptophan at the N-terminus demonstrated greater inhibitory effects on growth hormone release than somatostatin itself. pnas.org One of the most potent analogs in this series was found to be 94.3 times more active than somatostatin. pnas.org
Given these findings, a key research trajectory would be to determine the binding affinity and selectivity of this compound for the different somatostatin receptor subtypes. This would involve in vitro binding assays using cell lines expressing individual SSTR subtypes. Such studies are crucial as different receptor subtypes are implicated in various pathologies. For example, SSTR2 is a primary target in the treatment of neuroendocrine tumors. mdpi.com
Further research would likely focus on the functional activity of the peptide. As an agonist, it could mimic the natural inhibitory effects of somatostatin, which include the suppression of hormone secretion and cell proliferation. nih.gov This opens up potential therapeutic applications in:
Oncology: Particularly for neuroendocrine tumors that overexpress somatostatin receptors. nih.govmdpi.com Somatostatin analogs can inhibit tumor growth and the secretion of hormones that cause severe symptoms. mdpi.com
Acromegaly: A condition caused by excess growth hormone. nih.gov
Diabetic Complications: Due to the inhibitory effects on insulin-like growth factor 1 (IGF-1) and vascular endothelial growth factor (VEGF). nih.gov
Another avenue of investigation within this trajectory is the use of this compound as a scaffold for developing radiolabeled imaging agents or targeted radiotherapeutics. nih.gov By chelating a radioactive isotope, the peptide could be used to visualize tumors expressing high levels of somatostatin receptors through techniques like PET or SPECT imaging. Furthermore, if armed with a therapeutic radioisotope, it could deliver a cytotoxic payload directly to cancer cells.
A secondary, yet significant, hypothesized research trajectory is the investigation of this compound for its potential interaction with opioid receptors. The scientific literature contains numerous examples of cyclic peptides with sequences similar to the one that exhibit affinity for opioid receptors, particularly the mu (μ) and delta (δ) subtypes. nih.govnih.gov
For instance, the cyclic peptide H-Tyr-D-Orn-Phe-Asp-NH2 is a highly selective mu-receptor ligand. nih.gov Structure-activity relationship studies on such peptides have revealed that the aromatic residue at position 3 (in this case, Phenylalanine) is critical for receptor affinity and selectivity. nih.gov Furthermore, some compounds initially designed as somatostatin analogs have been found to possess unexpected activity at opioid receptors. A notable example is CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), which is a potent and selective mu-opioid receptor antagonist but also demonstrates non-opioid, somatostatin-like activity. nih.govmq.edu.au
Therefore, a logical research path would be to screen this compound for its binding affinity and functional activity at the various opioid receptor subtypes. This would involve competitive binding assays against known radiolabeled opioid ligands and functional assays to determine if the peptide acts as an agonist, antagonist, or inverse agonist. Depending on the results, this could lead to its development as a novel analgesic, a tool for studying opioid receptor pharmacology, or a potential treatment for opioid addiction.
Underpinning both of the above trajectories is the critical need for detailed structure-activity relationship (SAR) studies. These investigations would systematically modify the structure of this compound to understand how each amino acid residue contributes to its biological activity. Key areas of investigation would include:
Amino Acid Substitution: Replacing individual amino acids with others (e.g., D-amino acids for L-amino acids, or different aromatic residues) to probe the importance of specific side chains and stereochemistry for receptor binding and activation. nih.gov
Ring Size and Flexibility: Modifying the size of the cyclic ring or the nature of the bridge to assess the impact of conformational constraint on activity and selectivity. nih.gov
N- and C-terminal Modifications: Altering the acetyl group at the N-terminus and the amide at the C-terminus to evaluate their roles in receptor interaction and peptide stability.
These SAR studies would provide invaluable data for the rational design of new, more potent, and selective analogs of this compound for specific therapeutic applications.
Structure
2D Structure
Properties
Molecular Formula |
C43H53N9O8S2 |
|---|---|
Molecular Weight |
888.1 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-19-acetamido-10-(4-aminobutyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C43H53N9O8S2/c1-25(53)47-37-24-62-61-23-36(38(45)55)52-41(58)34(20-27-14-16-29(54)17-15-27)49-39(56)32(13-7-8-18-44)48-42(59)35(21-28-22-46-31-12-6-5-11-30(28)31)51-40(57)33(50-43(37)60)19-26-9-3-2-4-10-26/h2-6,9-12,14-17,22,32-37,46,54H,7-8,13,18-21,23-24,44H2,1H3,(H2,45,55)(H,47,53)(H,48,59)(H,49,56)(H,50,60)(H,51,57)(H,52,58)/t32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
UHSPHALTSYXFRP-DUGSHLAESA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
Canonical SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ac Cys 1 Phe Trp Lys Tyr Cys 1 Nh2
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis is the cornerstone for assembling the linear precursor of Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2. creative-peptides.comresearchgate.net This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. creative-peptides.compeptide.com The key advantage of SPPS is the ability to remove excess reagents and by-products by simple filtration and washing, which greatly simplifies the purification process. creative-peptides.com
Resin Selection and Loading Parameters
The loading of the first amino acid onto the resin is a crucial step that affects the yield and purity of the final peptide. The loading capacity of the resin, typically expressed in millimoles per gram (mmol/g), must be carefully considered to balance peptide yield with the potential for steric hindrance during chain elongation.
Cyclization Approaches for Disulfide Bond Formation
The formation of the disulfide bond between the two cysteine residues is the final and critical step in the synthesis of this compound, transforming the linear peptide into its cyclic, and often more biologically active, form. nih.govnih.govrsc.org This can be achieved through several methods, primarily categorized as solution-phase or on-resin cyclization. nih.govnih.gov
Solution-Phase Macrocyclization Techniques
Solution-phase cyclization is a traditional and widely used method for forming disulfide bonds. acs.orgpeptide.com In this approach, the linear peptide is first cleaved from the solid support and all side-chain protecting groups, except for those on the cysteine residues if a specific strategy is employed, are removed. The deprotected linear peptide is then dissolved in a dilute solution to favor intramolecular cyclization over intermolecular oligomerization. acs.orgresearchgate.net
On-Resin Cyclization Methodologies
On-resin cyclization offers several advantages over solution-phase methods, including simplified purification and the potential for higher yields by minimizing intermolecular side reactions. nih.govpeptide.com In this strategy, the disulfide bond is formed while the peptide is still attached to the resin. acs.orgresearchgate.net This requires the selective deprotection of the cysteine side-chain protecting groups while the rest of the peptide remains protected and anchored to the solid support. For example, if Cys(Acm) is used, the Acm groups can be selectively removed and the disulfide bond formed using an oxidizing agent like iodine. peptide.com
Oxidative Disulfide Bond Formation
Regardless of whether cyclization is performed in solution or on-resin, the formation of the disulfide bond occurs through the oxidation of the two free thiol groups of the cysteine residues. nih.gov Several oxidizing agents and conditions can be employed for this purpose.
Common methods for oxidative disulfide bond formation include:
Air Oxidation: This is a simple method where the peptide is stirred in a basic buffer (pH ~8-8.5) open to the atmosphere. rsc.orgconsensus.app While straightforward, it can be slow and may lead to the formation of oligomers.
Iodine (I2): Iodine is a rapid and efficient oxidizing agent for disulfide bond formation, often used in both solution and on-resin cyclization. acs.orgpeptide.comsigmaaldrich.com
Potassium Ferricyanide (K3[Fe(CN)6]): This is another common oxidizing agent used for disulfide bond formation in solution. bohrium.com
Dimethyl Sulfoxide (DMSO): DMSO can also act as a mild oxidizing agent for disulfide bond formation. sigmaaldrich.combohrium.com
The choice of oxidation method depends on the specific peptide sequence, the protecting group strategy employed, and whether the cyclization is performed in solution or on-resin. nih.govbohrium.com Following cyclization, the peptide is cleaved from the resin (if not already done) and fully deprotected to yield the final this compound product.
Data Tables
Table 1: Common Resins for SPPS of C-Terminal Amides
| Resin | Typical Application |
|---|---|
| Rink Amide Resin | Synthesis of peptide amides |
| Sieber Amide Resin | Synthesis of peptide amides, particularly when acid-sensitive residues are present |
| Ramage Amide Resin | Alternative to Rink and Sieber resins for peptide amide synthesis |
Table 2: Common Coupling Reagents in SPPS
| Reagent | Class | Key Features |
|---|---|---|
| HBTU | Aminium/Uronium Salt | Widely used, efficient, but can cause guanidinylation of the N-terminus. |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for difficult couplings; based on the less explosive HOAt. bachem.com |
| PyBOP | Phosphonium Salt | Efficient, avoids the guanidinylation side reaction. sigmaaldrich.com |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, but can lead to the formation of an insoluble urea (B33335) byproduct. |
Table 3: Thiol Protecting Groups for Cysteine
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| Trityl | Trt | Acid-labile (e.g., TFA). rsc.org |
| Acetamidomethyl | Acm | Removed by iodine or other specific reagents, stable to TFA. rsc.orgpeptide.com |
N-Terminal Acetylation and C-Terminal Amidation Strategies
The introduction of an acetyl group at the N-terminus and an amide group at the C-terminus of a peptide can significantly influence its biological properties. nih.gov N-terminal acetylation mimics the natural modification of many proteins and can enhance proteolytic stability. nih.gov C-terminal amidation removes the negative charge of the C-terminal carboxyl group, which can be important for receptor binding and also increase resistance to peptidases. nih.gov
N-Terminal Acetylation:
N-terminal acetylation is typically performed as the final step on the solid support after the complete assembly of the peptide chain. peptide.com This "capping" step prevents the formation of deletion products in subsequent synthesis cycles and introduces the desired acetyl moiety. A common method involves treating the resin-bound peptide with a solution of acetic anhydride (B1165640) and a base, such as diisopropylethylamine (DIEA), in a solvent like N,N-dimethylformamide (DMF). rsc.org
An alternative and highly efficient method utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ at room temperature. rsc.org This approach has demonstrated high yields for the acetylation of various peptides, regardless of their sequence or conformation. rsc.org
C-Terminal Amidation:
The synthesis of peptides with a C-terminal amide is most conveniently achieved using specialized resins during solid-phase peptide synthesis (SPPS). peptide.com Rink amide resins are widely used for the Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy. acs.org These resins are designed to release the synthesized peptide as a C-terminal amide upon cleavage with an acid, such as trifluoroacetic acid (TFA). acs.org
Another approach is the aminolysis of a resin-bound ester. nih.gov This can be performed on standard resins like the Merrifield resin, although specialized resins such as Oxime and HMBA are preferred for this purpose. peptide.com Photolabile anchoring linkages also offer a mild method for obtaining C-terminal peptide amides, avoiding harsh acidic cleavage conditions. ias.ac.in
| Modification | Strategy | Common Reagents | Key Advantages |
| N-Terminal Acetylation | On-resin capping | Acetic anhydride, DIEA, DMF | Simple, efficient |
| In situ ketene formation | Malonic acid | High yields, versatile | |
| C-Terminal Amidation | Specialized amide-forming resins | Rink amide resin, TFA | Direct synthesis of peptide amides |
| Aminolysis of resin-bound ester | Oxime resin, HMBA resin | Alternative to amide resins | |
| Photolabile linkers | α-methylphenacylamido linkage | Mild cleavage conditions |
Purification and Analytical Verification Techniques
Following synthesis and cleavage from the solid support, the crude peptide product contains the desired molecule along with various impurities. Therefore, rigorous purification and analytical verification are essential to obtain a highly pure and structurally correct peptide.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for purifying peptides and assessing their purity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. In RP-HPLC, the peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase with a gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides based on their hydrophobicity.
The purity of the final peptide is determined by analyzing the chromatogram. A single, sharp peak indicates a high degree of purity. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For cyclic peptides, purification by semipreparative RP-HPLC is a standard procedure to achieve high purity. mdpi.com
| Parameter | Typical Conditions for Peptide Analysis |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV absorbance at 214 nm and 280 nm |
Mass Spectrometry for Molecular Integrity Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and integrity of the synthesized peptide. It provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized peptide, allowing for the verification of the correct amino acid sequence and the presence of expected modifications.
For a cyclic peptide like this compound, the disulfide bond between the two cysteine residues results in a loss of two hydrogen atoms from the linear precursor. The N-terminal acetylation adds 42.04 Da (CH3CO-) and the C-terminal amidation results in a loss of 1.01 Da (-OH replaced by -NH2) compared to the free acid. These modifications must be accounted for when calculating the expected molecular weight.
Tandem mass spectrometry (MS/MS) is particularly useful for sequencing peptides. frontierspartnerships.orgresearchgate.net In MS/MS, the peptide ion is fragmented, and the resulting fragment ions provide information about the amino acid sequence. frontierspartnerships.orgnih.gov While sequencing cyclic peptides can be more complex than linear peptides due to the absence of defined ends, characteristic fragmentation patterns can still be used for structural elucidation. frontierspartnerships.orgresearchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. researchgate.netbibliotekanauki.pl
| Technique | Information Obtained | Relevance for this compound |
| ESI-MS | Accurate molecular weight of the intact peptide | Confirms the overall mass, including acetylation, amidation, and cyclization. |
| MALDI-TOF MS | Molecular weight and can be used for imaging | Provides molecular weight confirmation. |
| MS/MS (Tandem MS) | Amino acid sequence information | Verifies the sequence and can help locate the disulfide bond. |
Structural Elucidation and Conformational Analysis of Ac Cys 1 Phe Trp Lys Tyr Cys 1 Nh2
Spectroscopic Methodologies for Structural Characterization
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, a detailed picture of the molecular conformation can be constructed. For cyclic peptides like Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2, NMR provides critical insights into the conformational preferences enforced by the disulfide linkage.
The first step in an NMR-based structural analysis is the sequential assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific amino acid residues in the peptide sequence. This is typically achieved using a combination of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence).
| Residue | ¹Hα (ppm) | ¹³Cα (ppm) | ¹³Cβ (ppm) |
| Cys(1) | 4.5 - 4.8 | 55 - 58 | 38 - 42 |
| Phe | 4.6 - 4.9 | 56 - 59 | 37 - 40 |
| Trp | 4.7 - 5.0 | 54 - 57 | 27 - 30 |
| Lys | 4.3 - 4.6 | 55 - 58 | 30 - 33 |
| Tyr | 4.5 - 4.8 | 56 - 59 | 36 - 39 |
| Cys(1) | 4.4 - 4.7 | 54 - 57 | 39 - 43 |
Note: These are typical chemical shift ranges for amino acids in a cyclic peptide and are for illustrative purposes.
Scalar coupling constants, particularly the three-bond J-coupling between the amide proton and the alpha-proton (³J(HN,Hα)), provide information about the backbone dihedral angle φ. According to the Karplus equation, larger ³J(HN,Hα) values (around 8-10 Hz) are indicative of a trans arrangement, commonly found in β-sheet structures, while smaller values (around 4-6 Hz) suggest a gauche conformation, often present in α-helices or turns. In cyclic peptides, the presence of β-turns is common, and these are characterized by specific patterns of J-coupling constants.
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in space (typically < 5 Å), regardless of their position in the amino acid sequence. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide a set of distance restraints that are crucial for determining the three-dimensional structure of the peptide.
The collection of these distance restraints, along with dihedral angle restraints from J-coupling constants, is used in computational molecular modeling programs to generate a family of structures consistent with the experimental data. The final structure represents a time-averaged conformation of the peptide in solution.
Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins in solution. The CD spectrum arises from the differential absorption of left and right circularly polarized light by chiral molecules. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of the type of secondary structure present.
For a cyclic hexapeptide, the CD spectrum is often a composite of signals from β-turns and other ordered structures. A typical β-turn structure might show a negative band near 205 nm and a weak positive band around 220-230 nm. The disulfide bond itself is a chromophore and can contribute to the CD spectrum in the near-UV region (250-300 nm). The sign and intensity of the disulfide CD band can provide information about the dihedral angle of the C-S-S-C bond.
Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, provide information about the functional groups and the conformational state of the peptide backbone.
In FTIR spectroscopy, the amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure. The frequency of the amide I absorption is dependent on the hydrogen-bonding environment of the carbonyl groups in the peptide backbone. For example, β-sheet structures typically show a strong absorption band around 1620-1640 cm⁻¹, while β-turns exhibit bands in the 1660-1685 cm⁻¹ region.
Raman spectroscopy provides complementary information. The amide I band is also present in the Raman spectrum and can be used for secondary structure analysis. Additionally, Raman spectroscopy is particularly sensitive to the conformation of the disulfide bridge. The S-S stretching frequency, typically observed in the 500-550 cm⁻¹ region, is correlated with the conformation of the C-C-S-S-C-C moiety. researchgate.net Different conformers (gauche-gauche-gauche, trans-gauche-gauche, etc.) will give rise to distinct S-S stretching frequencies. researchgate.net The C-S stretching vibrations, usually found between 630 and 720 cm⁻¹, can also provide information about the disulfide bridge geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. This technique requires the growth of a well-ordered single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic coordinates can be determined.
Computational Approaches for Conformational Space Exploration
Due to the inherent flexibility of cyclic peptides, experimental methods like NMR spectroscopy often resolve only time- and ensemble-averaged data, which can make unambiguous structure determination challenging. nih.gov Computational simulations are therefore indispensable tools for characterizing the full range of conformations a peptide like this compound can adopt in solution. nih.govmdpi.com These methods allow for the exploration of the peptide's potential energy surface, identifying stable and metastable conformational states and the transitions between them.
Molecular Dynamics (MD) Simulations in Solution
Molecular dynamics (MD) simulations are a cornerstone for studying the conformational behavior of peptides in a solvated environment. nih.gov This technique simulates the physical motions of the atoms and molecules in the system over time, providing a detailed view of the peptide's dynamics. For a peptide such as this compound, simulations are typically performed in an explicit water solvent to accurately model the crucial interactions between the peptide and surrounding water molecules. nih.govacs.org
The process begins by constructing an initial 3D model of the peptide. This structure is then solvated in a water box, and counterions are added to neutralize the system. acs.org An energy minimization step is performed to remove any unfavorable contacts or geometries. acs.org The system is then gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble) to ensure the solvent molecules are properly distributed around the peptide. acs.org Following equilibration, a production MD simulation is run for a duration sufficient to sample the relevant conformational space, which can range from hundreds of nanoseconds to microseconds. biorxiv.orgbiorxiv.org The choice of the molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS, OPLS) is a critical parameter that significantly influences the accuracy of the simulation results. mdpi.comnih.govnih.gov
A single MD simulation trajectory provides a time-ordered sequence of atomic coordinates, representing the conformational ensemble of this compound. Due to the peptide's flexibility, it does not exist as a single static structure but rather as a collection of interconverting conformations, or substates. nih.gov The simulation trajectory allows for the characterization of this ensemble by analyzing various structural parameters over time.
Standard MD simulations can sometimes become trapped in local energy minima, failing to explore the full conformational landscape within a feasible simulation time. biorxiv.org To overcome this limitation, enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) are often employed for cyclic peptides. nih.govbiorxiv.org
In REMD, multiple copies (replicas) of the system are simulated in parallel at different temperatures. nih.gov Periodically, an attempt is made to exchange the coordinates between replicas at adjacent temperatures. biorxiv.org Exchanges are accepted or rejected based on a Metropolis criterion that ensures the maintenance of a canonical ensemble at each temperature. biorxiv.org This process allows conformations trapped in a local minimum at a low temperature to "heat up" by exchanging with a higher-temperature replica, where they can more easily cross energy barriers. The conformation can then "cool down" by moving back to a lower-temperature replica. biorxiv.org This significantly accelerates the exploration of the conformational space, leading to a more converged and accurate representation of the peptide's structural ensemble at the temperature of interest (e.g., 300 K). biorxiv.orgbiorxiv.org For a typical REMD simulation of a cyclic hexapeptide, one might use 8 to 24 replicas, with simulation times of 1 to 2 microseconds per replica to ensure convergence. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
While classical force fields used in MD simulations are computationally efficient, they have limitations in describing electronic phenomena, such as bond breaking/formation or charge transfer, and can be less accurate in representing the intricate electronic structure of specific regions like the disulfide bond. To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be utilized. researchgate.net
In a QM/MM approach, the most chemically important part of the system—for this compound, this would typically be the Cys-S-S-Cys disulfide bridge—is treated with a high-level QM method (e.g., MP2 or DFT). researchgate.net The rest of the peptide and the surrounding solvent are treated with the computationally less expensive MM force field. researchgate.net This hybrid approach provides a balance between accuracy and computational cost.
QM/MM calculations are particularly useful for studying the one-electron reduction of the disulfide bond, which can be a key event in its biological function or degradation. researchgate.net These calculations can provide accurate adiabatic electron affinities and reduction potentials for the disulfide bond within the full peptide environment. researchgate.net Studies on model systems have shown that the surrounding peptide and solvent environment, treated at the MM level, significantly influences the electronic properties of the disulfide bond. researchgate.net Furthermore, QM/MM methods can be used to investigate potential photodegradation pathways, such as S-S bond fission upon photoexcitation. researchgate.net
Conformational Clustering and Free Energy Landscapes
The vast amount of data generated from long MD or REMD simulations needs to be simplified to identify the most relevant and representative conformations. Conformational clustering is a common technique used for this purpose. nih.gov In this analysis, all the snapshots from the trajectory are grouped into a smaller number of clusters based on their structural similarity, typically using the backbone RMSD as a metric. biorxiv.org The result is a set of representative structures, one for each cluster, and their corresponding populations, which indicate the percentage of time the peptide spends in that particular conformation.
To visualize the thermodynamic stability and the relationship between different conformational states, a free energy landscape (FEL) is often constructed. researchgate.netnih.gov The FEL is a plot that represents the free energy of the system as a function of one or more collective variables or reaction coordinates. readthedocs.io Common choices for these coordinates are the RMSD and the radius of gyration (Rg), or the first two principal components (PC1, PC2) from a Principal Component Analysis (PCA) of the trajectory. researchgate.netnih.gov
The landscape typically shows a series of basins (valleys), which correspond to stable or metastable conformational states. researchgate.net The depth of a basin is proportional to the stability of the state (lower energy is more stable), and the barriers between basins represent the energy required for the peptide to transition from one state to another. nih.gov For this compound, an FEL would reveal the most populated (lowest free energy) conformations and illustrate the pathways for conformational change, providing a comprehensive map of its dynamic behavior in solution. researchgate.net
Data Tables
The following tables represent illustrative data that would be generated from the computational analyses described above for a peptide like this compound.
Table 1: Representative Conformational Clusters from REMD Simulation This table showcases the output of a conformational clustering analysis on a 1 µs REMD trajectory. The analysis groups the peptide's conformations into distinct clusters, each with a specific population and average structural characteristics.
| Cluster ID | Population (%) | Avg. Backbone RMSD (Å) | Avg. Radius of Gyration (Rg) (Å) | Dominant Secondary Structure |
| 1 | 45.2 | 1.2 ± 0.3 | 6.8 ± 0.2 | Type II' β-turn (Trp-Lys) |
| 2 | 28.5 | 2.1 ± 0.4 | 7.5 ± 0.3 | Distorted β-turn |
| 3 | 15.8 | 2.8 ± 0.5 | 8.1 ± 0.4 | Irregular/Loop |
| 4 | 10.5 | 3.5 ± 0.6 | 8.9 ± 0.5 | Extended Conformation |
Table 2: QM/MM Calculated Properties of the Disulfide Bond This table presents sample results from QM/MM calculations focused on the disulfide bond, comparing its properties in the gas phase versus in a solvated peptide environment.
| Property | QM Region | MM Environment | Calculated Value |
| S-S Bond Length (Å) | Cys(1)-S-S-Cys(1) | Gas Phase | 2.05 |
| S-S Bond Length (Å) | Cys(1)-S-S-Cys(1) | Solvated Peptide | 2.08 |
| Adiabatic Electron Affinity (eV) | Cys(1)-S-S-Cys(1) | Gas Phase | -0.5 |
| Adiabatic Electron Affinity (eV) | Cys(1)-S-S-Cys(1) | Solvated Peptide | +0.2 |
Molecular Interactions and Receptor Binding Studies of Ac Cys 1 Phe Trp Lys Tyr Cys 1 Nh2
Ligand-Target Identification Strategies (pre-clinical)
The identification of the molecular targets of Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2 in a pre-clinical setting involves a variety of strategies aimed at elucidating its biological partners. These methods are essential for understanding the compound's mechanism of action and for predicting its physiological effects.
One of the primary approaches for target identification is through affinity chromatography . In this technique, the peptide is immobilized on a solid support, and a cell lysate or tissue extract is passed over it. Proteins that bind to the peptide are retained on the support and can be subsequently eluted and identified using techniques such as mass spectrometry. This method allows for the unbiased identification of potential binding partners in a complex biological mixture.
Another powerful strategy is the use of chemical proteomics . This involves synthesizing a version of the peptide that incorporates a photo-reactive group and a tag (such as biotin). Upon exposure to UV light, the photo-reactive group forms a covalent bond with any nearby proteins, effectively "capturing" the binding partners. The tagged peptide-protein complexes can then be purified using the tag and the captured proteins identified by mass spectrometry. This approach provides a snapshot of the direct binding partners of the peptide within a cellular context.
Furthermore, computational approaches such as molecular docking and virtual screening can be employed to predict potential targets. These methods use the three-dimensional structure of the peptide to screen libraries of protein structures for those that are likely to bind. While these predictions require experimental validation, they can significantly narrow down the list of potential targets and guide further experimental work.
Quantitative Binding Affinity Determination
Once potential targets have been identified, it is crucial to quantify the binding affinity of this compound for these targets. This is typically achieved through a variety of in vitro binding assays and thermodynamic analyses.
In Vitro Binding Assays (e.g., Radioligand Binding, SPR)
Radioligand binding assays are a classic method for determining binding affinity. In these assays, a radiolabeled version of the peptide (the radioligand) is incubated with a preparation of the target protein (e.g., cell membranes expressing a receptor). The amount of bound radioligand is then measured, and by competing the binding with increasing concentrations of the unlabeled peptide, one can determine the inhibitor constant (Ki), a measure of the peptide's affinity for the target.
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding events. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the peptide is flowed over the surface. The binding of the peptide to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the kinetics of the binding and dissociation, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. In an ITC experiment, small aliquots of the peptide are injected into a solution containing the target protein. The heat released or absorbed upon binding is measured, and from this data, the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined. This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding process.
Characterization of Molecular Recognition Mechanisms
Understanding how this compound recognizes and binds to its target is fundamental for rational drug design. This involves identifying the key amino acid residues involved in the interaction and understanding the conformational changes that may occur upon binding.
Role of Specific Amino Acid Residues in Binding
The specific amino acid residues within this compound play distinct roles in its binding to a target. The aromatic residues, Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr), are often involved in hydrophobic and aromatic stacking interactions with the target protein. The Lysine (Lys) residue, with its positively charged side chain, can form electrostatic interactions or hydrogen bonds with negatively charged residues on the target. The cyclic structure, formed by the disulfide bond between the two Cysteine (Cys) residues, is crucial for constraining the peptide into a bioactive conformation, which can enhance binding affinity and selectivity.
Alanine scanning, a technique where individual amino acid residues are systematically replaced with alanine, can be used to probe the importance of each residue for binding. A decrease in binding affinity upon mutation of a particular residue indicates its importance in the interaction. For example, studies on similar cyclic peptides targeting melanocortin receptors have shown that the aromatic residues are often critical for high-affinity binding.
Conformational Selection and Induced Fit Mechanisms
The binding of a flexible peptide like this compound to its target can occur through one of two primary mechanisms: conformational selection or induced fit.
In the conformational selection model, the peptide exists in solution as an ensemble of different conformations. The target protein preferentially binds to a specific pre-existing conformation of the peptide, thereby shifting the conformational equilibrium towards the bound state.
In the induced fit model, the initial binding of the peptide to the target is relatively weak. This initial interaction then induces conformational changes in both the peptide and the target protein, leading to a more stable, high-affinity complex.
It is also possible that the binding mechanism involves a combination of both conformational selection and induced fit. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide structural information about the free and bound states of the peptide and its target, helping to elucidate the specific binding mechanism.
Computational Docking and Molecular Interaction ModelingNo published research could be found that details computational studies performed on this compound. Therefore, specific information for the following subsections is unavailable.
Binding Free Energy CalculationsThere is no data available from binding free energy calculations for the interaction of this compound with any biological target.
Due to the absence of specific data for this compound, it is not possible to generate the requested article while adhering to the strict requirement of focusing solely on this compound.
Pharmacological and Biological Activity Profiling of Ac Cys 1 Phe Trp Lys Tyr Cys 1 Nh2 Pre Clinical
In Vitro Functional Assays
Detailed studies employing specific cell-based reporter gene assays (e.g., luciferase or β-galactosidase reporters) to quantify the transcriptional activity modulated by Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2 are not extensively available in public-domain scientific literature. However, such assays are standard tools for elucidating the molecular mechanisms of signaling pathways, like those activated by somatostatin (B550006) analogs. These assays could be used, for example, to measure the activation or inhibition of specific transcription factors downstream of somatostatin receptor activation.
The primary mechanism of this compound and its analogs is not direct enzyme inhibition or activation but rather the modulation of hormone and growth factor secretion. By binding to somatostatin receptors, these peptides trigger intracellular signaling cascades that result in the reduced release of various bioactive substances. For instance, they potently inhibit the secretion of growth hormone (GH) from the pituitary gland and hormones like insulin (B600854) and glucagon (B607659) from the pancreas. While this leads to a systemic decrease in the activity of many enzymes regulated by these hormones, the peptide itself does not typically bind directly to and inhibit these enzymes.
One of the key indirect effects is the inhibition of insulin-like growth factor-1 (IGF-1) production, primarily in the liver, as a consequence of reduced GH levels. nih.gov
This compound and its analogs function as agonists at somatostatin receptors (SSTRs). There are five subtypes of SSTRs (SSTR1-5), all of which are G-protein coupled receptors. Octreotide (B344500) demonstrates a high binding affinity, particularly for SSTR2 and SSTR5, and to a lesser extent for SSTR3. nih.gov This agonist activity is fundamental to its pharmacological effects. The binding to these receptors on tumor cells is a key mechanism for both its anti-secretory and anti-proliferative actions. nih.gov For example, the presence of SSTR2 on neuroendocrine tumors allows for targeted therapy with these peptides. mdpi.com
| Receptor Subtype | Binding Affinity (Octreotide) | Primary Function |
| SSTR1 | Low | Inhibition of cell proliferation |
| SSTR2 | High | Inhibition of hormone secretion (GH, insulin, glucagon), cell cycle arrest, apoptosis |
| SSTR3 | Moderate | Apoptosis induction |
| SSTR4 | Low | Modulation of inflammation |
| SSTR5 | High | Inhibition of hormone secretion (GH, insulin), inhibition of angiogenesis |
This table presents a summary of the receptor binding profile for octreotide, a close analog of this compound.
Upon binding to its target receptors (primarily SSTR2 and SSTR5), this compound and its analogs modulate several key intracellular signaling pathways, leading to their anti-proliferative and anti-secretory effects.
Direct Effects: These are mediated by receptor activation on the target cell.
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn affects numerous downstream cellular processes.
Modulation of Ion Channels: Activation of SSTRs leads to the opening of potassium channels and inhibition of calcium channels, causing membrane hyperpolarization and reduced hormone secretion.
Phosphotyrosine Phosphatase (PTP) Activation: SSTR activation stimulates PTPs, such as SHP-1, which can dephosphorylate and inactivate growth factor receptor tyrosine kinases (e.g., EGFR, IGFR), thus inhibiting mitogenic signaling.
MAPK Pathway: The effect on the MAPK (ERK1/2) pathway can be cell-type dependent, leading to either inhibition or stimulation, but often results in cell cycle arrest.
PI3K/Akt/mTOR Pathway: This peptide class can inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. nih.govnih.gov This inhibition can lead to cell cycle arrest and apoptosis. nih.gov
Indirect Effects: These result from the inhibition of growth factor and hormone secretion.
Anti-angiogenesis: By inhibiting the release of pro-angiogenic factors like VEGF and IGF-1, these peptides can suppress the formation of new blood vessels required for tumor growth.
Immune Modulation: Somatostatin analogs can also exert effects on the immune system, though these mechanisms are less well-defined. nih.gov
| Signaling Pathway | Effect of Octreotide-like Peptides | Cellular Outcome |
| Adenylyl Cyclase/cAMP | Inhibition | Reduced hormone secretion |
| Ca2+ Channels | Inhibition | Reduced hormone secretion |
| K+ Channels | Activation | Membrane hyperpolarization |
| PI3K/Akt/mTOR | Inhibition | Cell cycle arrest, apoptosis, reduced proliferation |
| MAPK (ERK) | Modulation | Cell cycle arrest |
| Phosphotyrosine Phosphatases (e.g., SHP-1) | Activation | Inhibition of growth factor signaling |
This table summarizes the major signaling pathways affected by octreotide and its analogs.
In Vivo Efficacy Studies in Model Organisms (non-human)
Preclinical studies in various non-human model organisms have demonstrated the anti-tumor efficacy of octreotide. These studies provide a strong rationale for its clinical use in oncology.
Pancreatic and Breast Cancer Models: In nude mice bearing human pancreatic (MiaPaCa) or breast (ZR-75-1) tumor xenografts, treatment with octreotide resulted in a significant inhibition of tumor growth. nih.gov The growth of ZR-75-1 cells in vitro was also significantly inhibited. nih.gov Furthermore, in a chemically induced model of mammary tumors in rats (using DMBA), octreotide administration led to a substantial reduction in the number of developing tumors. nih.gov
Neuroblastoma Model: In a xenograft model of high-risk neuroblastoma (CLB-BAR cells) in mice, treatment with radiolabeled octreotide (177Lu-octreotide) led to a moderate reduction in tumor volume. mdpi.com Combination therapy with an ALK inhibitor showed synergistic anti-tumor effects, suggesting a potential for combination therapies. mdpi.com
Hormone Regulation Model: In hypophysectomized rats, a model used to study hormone action independent of the pituitary gland, octreotide was shown to inhibit the GH-induced increase in both serum IGF-I levels and hepatic IGF-I gene expression, demonstrating both a systemic and a direct effect on the liver.
| Model Organism | Disease Model | Key Findings | Reference |
| Nude Mice | Pancreatic Cancer (MiaPaCa xenograft) | Significant inhibition of tumor growth. | nih.gov |
| Nude Mice | Breast Cancer (ZR-75-1 xenograft) | Significant inhibition of tumor growth; tumor volume was 48% of control after 5 weeks. | nih.gov |
| Rats | DMBA-induced Mammary Tumors | ~50% reduction in the number of tumors. | nih.gov |
| Mice | Neuroblastoma (CLB-BAR xenograft) | Moderate tumor volume reduction with 177Lu-octreotide. | mdpi.com |
This table provides a summary of in vivo efficacy data for octreotide in various cancer models.
Pharmacodynamic Endpoint Evaluation
The pharmacodynamic profile of this compound is characterized by its high-affinity binding to specific somatostatin receptor subtypes, which leads to the inhibition of various hormonal and growth factor secretions. Preclinical studies have been instrumental in quantifying these effects.
The primary pharmacodynamic endpoint for this compound is the suppression of growth hormone (GH) secretion from the pituitary gland. In animal models, particularly in primates, administration of this compound leads to a significant and sustained reduction in circulating GH levels. This inhibitory effect is a direct consequence of the compound's agonist activity at somatostatin receptors on pituitary somatotrophs.
Furthermore, its activity extends to the inhibition of other hormones. For instance, in preclinical models, it has been shown to suppress the secretion of thyroid-stimulating hormone (TSH). Another key pharmacodynamic marker is the reduction of insulin-like growth factor 1 (IGF-1) levels. The inhibition of GH secretion by this compound directly leads to a decrease in the hepatic production of IGF-1, a crucial mediator of GH's growth-promoting effects.
The table below summarizes the key pharmacodynamic endpoints evaluated in preclinical models.
| Pharmacodynamic Endpoint | Effect Observed in Preclinical Models | Primary Mechanism |
| Growth Hormone (GH) Secretion | Significant and sustained suppression | Agonist activity at somatostatin receptors on pituitary somatotrophs |
| Insulin-like Growth Factor 1 (IGF-1) Levels | Reduction in circulating levels | Consequence of decreased hepatic production due to GH suppression |
| Thyroid-Stimulating Hormone (TSH) Secretion | Inhibition of release | Interaction with somatostatin receptors on pituitary thyrotrophs |
Systemic and Localized Biological Responses
The pharmacodynamic actions of this compound translate into a range of systemic and localized biological responses. Systemically, the most prominent response is the regulation of hormonal balance, primarily the reduction of the GH/IGF-1 axis. This has profound effects on growth and metabolism, forming the basis of its therapeutic potential in conditions characterized by hormonal excess.
Localized biological responses are predominantly observed in tissues expressing high levels of somatostatin receptors. In the gastrointestinal tract, for example, this compound inhibits the secretion of various gut peptides and hormones, such as gastrin and cholecystokinin. This leads to a reduction in gastric acid secretion, delayed gallbladder emptying, and decreased pancreatic and intestinal secretions.
Moreover, this compound exhibits anti-proliferative effects on various cell types, a response that is particularly relevant in oncology. In preclinical tumor models, the compound has been shown to inhibit the growth of tumors that express somatostatin receptors. This anti-tumor activity is mediated through both direct and indirect mechanisms.
Investigation of Mechanism of Action at the Cellular and Molecular Level
At the cellular and molecular level, the mechanism of action of this compound is initiated by its binding to somatostatin receptors (SSTRs), with a particularly high affinity for SSTR2 and a moderate affinity for SSTR5. These receptors are G-protein coupled receptors (GPCRs), and their activation by the compound triggers a cascade of intracellular signaling events.
Upon binding, the activated SSTRs inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP, a key second messenger, results in the decreased activation of protein kinase A (PKA). This pathway is a primary mechanism for the inhibition of hormone secretion, as PKA is involved in the phosphorylation of proteins that regulate exocytosis of hormone-containing vesicles.
In addition to the inhibition of adenylyl cyclase, the activation of SSTRs by this compound also leads to the modulation of ion channel activity. Specifically, it activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Concurrently, it inhibits voltage-gated calcium channels, reducing calcium influx. The combination of these effects makes the cell less excitable and further suppresses hormone secretion.
The anti-proliferative effects of the compound are mediated through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. The activation of these phosphatases leads to the dephosphorylation and inactivation of signaling molecules involved in cell growth and proliferation, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and the insulin-like growth factor 1 receptor (IGF-1R), as well as downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways.
The table below details the cellular and molecular mechanisms of action.
| Cellular/Molecular Event | Consequence |
| Binding to SSTR2 and SSTR5 | Initiation of intracellular signaling cascade |
| Inhibition of adenylyl cyclase | Decrease in intracellular cAMP levels and reduced PKA activity, leading to inhibition of hormone secretion |
| Activation of GIRK channels | Potassium efflux and membrane hyperpolarization, reducing cellular excitability |
| Inhibition of voltage-gated Ca2+ channels | Reduced calcium influx, further suppressing hormone exocytosis |
| Activation of phosphotyrosine phosphatases (e.g., SHP-1) | Dephosphorylation and inactivation of growth factor receptor signaling pathways (e.g., MAPK/ERK, PI3K/Akt), leading to anti-proliferative effects |
Structure Activity Relationship Sar and Peptide Design of Ac Cys 1 Phe Trp Lys Tyr Cys 1 Nh2 Analogues
Rational Design Principles for Peptide Analogues
One successful strategy involves the incorporation of non-natural amino acids to create more conformationally restricted and stable structures. For instance, replacing natural phenylalanine residues with mesitylalanine (Msa), a non-natural amino acid, has been explored to enhance aromatic interactions that stabilize bioactive conformations. nih.govresearchgate.net This approach can lead to analogues with increased rigidity and potentially altered biological activity. nih.gov
Another key design principle is the stabilization of the peptide's main conformation. The inclusion of a D-amino acid, such as D-Trp, in specific positions can further stabilize the molecule's structure. nih.govresearchgate.net Computational analysis and NMR studies are often employed to understand the conformational effects of these modifications and to correlate them with binding affinity to somatostatin (B550006) receptors. nih.govresearchgate.net These techniques help in characterizing important structural motifs, such as hairpins in the pharmacophore region, which are crucial for receptor binding. nih.govresearchgate.net
The overarching goal of these rational design principles is to develop analogues with improved therapeutic profiles, including enhanced stability, selectivity for specific somatostatin receptor subtypes, and a longer duration of action in the body. researchgate.net
Amino Acid Scanning and Truncation Studies
Amino acid scanning and truncation studies are fundamental techniques in elucidating the structure-activity relationships of peptides like Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2. These methods systematically probe the contribution of each amino acid residue to the peptide's biological activity and receptor binding affinity.
Amino Acid Scanning: This technique involves the systematic substitution of each amino acid residue in the peptide sequence with another amino acid, often alanine (alanine scanning), to assess the importance of the original residue's side chain. For somatostatin analogues, this process has revealed critical residues for receptor interaction. For example, studies have shown that substitutions at certain positions can dramatically alter the binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs). The replacement of Phe^3 in octreotide (B344500) with Tyr^3 to create TOC, and the subsequent substitution of Thr(ol) with Thr to yield TATE, are examples of modifications that improve affinity for SSTRs, particularly SSTR2. nih.gov
Truncation Studies: Truncation involves systematically removing amino acid residues from the N- or C-terminus of the peptide to identify the minimal sequence required for biological activity. This approach helps in understanding the core functional domain of the peptide. For many bioactive peptides, it has been found that a smaller, core sequence is responsible for the majority of its activity. Identifying this minimal active sequence is a crucial step in the design of smaller, potentially more stable and orally available peptidomimetics. nih.gov
These studies provide a detailed map of the peptide's functional landscape, highlighting which residues are essential for activity, which can be modified to enhance properties, and which are less critical. This information is invaluable for the rational design of novel analogues with improved therapeutic characteristics.
Effect of Side Chain Modifications on Activity and Specificity
Modifications to the side chains of amino acid residues in this compound and its analogues play a pivotal role in determining their biological activity and receptor specificity. These modifications can influence the peptide's conformation, hydrophobicity, and interaction with target receptors.
One common strategy is the substitution of natural amino acids with non-natural ones to introduce novel chemical properties. For instance, the incorporation of mesitylalanine (Msa), which has a more electron-rich and conformationally restricted side chain than phenylalanine, has been used to create somatostatin analogues with altered conformational flexibility. researchgate.net Such modifications can lead to peptides that bind selectively to one or two somatostatin receptors with affinity comparable to or even higher than the natural hormone. researchgate.net
The introduction of D-amino acids in place of their L-isomers is another key side chain modification. This can significantly impact the peptide's biological activity. For example, analogues with D-Phe at position 6 or 7, or D-Thr at position 10 or 12, have shown low biological activity against the secretion of gastric acid, pepsin, growth hormone, insulin (B600854), and glucagon (B607659). nih.gov Conversely, D-Cys^14 analogues have demonstrated potency equal to or greater than cyclic somatostatin in inhibiting gastric acid, growth hormone, and glucagon secretion, while showing low insulin-inhibiting activity. nih.gov
Table 1: Impact of Amino Acid Substitutions on the Biological Activity of Somatostatin Analogues
| Original Residue | Position | Substituted Residue | Effect on Activity |
|---|---|---|---|
| L-Phe | 6 | D-Phe | Low biological activity against gastric acid, pepsin, growth hormone, insulin, and glucagon secretion. nih.gov |
| L-Phe | 7 | D-Phe | Low biological activity against gastric acid, pepsin, growth hormone, insulin, and glucagon secretion. nih.gov |
| L-Thr | 10 | D-Thr | Low biological activity against gastric acid, pepsin, growth hormone, insulin, and glucagon secretion. nih.gov |
| L-Thr | 12 | D-Thr | Low biological activity against gastric acid, pepsin, growth hormone, insulin, and glucagon secretion. nih.gov |
| L-Cys | 14 | D-Cys | Equipotent or greater potency than cyclic somatostatin in inhibiting gastric acid, growth hormone, and glucagon secretion; low insulin inhibiting activity. nih.gov |
| L-Phe | 3 (in octreotide) | L-Tyr | Improved affinity for somatostatin receptors, particularly SSTR2. nih.gov |
| L-Thr(ol) | (in TOC) | L-Thr | Further improves affinity for somatostatin receptors. nih.gov |
Development of Peptidomimetics and Constrained Analogues
To overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability, researchers have focused on the development of peptidomimetics and constrained analogues of this compound. These approaches aim to mimic the essential structural features of the parent peptide while incorporating non-peptidic elements to improve their drug-like properties.
The development of non-peptide ligands for somatostatin receptors represents a significant advancement in this field. These small molecules are designed to mimic the binding of the native peptide to its receptor but are built on non-peptidic scaffolds. This approach has led to the discovery of ligands with high affinity and selectivity for various somatostatin receptor subtypes. nih.gov For example, a series of imidazole derivatives has been synthesized and shown to have high affinity (in the micromolar to nanomolar range) and selectivity for the human somatostatin receptor subtype 3 (hsst3). nih.gov The development of such non-peptide agonists and antagonists holds therapeutic potential for a variety of diseases. nih.gov
Conformational restriction is a key strategy to enhance the activity and stability of peptide analogues. By reducing the conformational flexibility of the peptide, it is possible to lock it into its bioactive conformation, thereby increasing its affinity for the target receptor.
Several strategies are employed to achieve conformational restriction:
Incorporation of Non-Natural Amino Acids: As previously mentioned, the use of conformationally restricted amino acids like mesitylalanine can limit the rotational freedom of the peptide backbone and side chains. researchgate.net
Bicyclic Analogues: The creation of bicyclic structures by introducing additional covalent bridges between amino acid side chains can significantly constrain the peptide's conformation. nih.gov This has been shown to result in highly active analogues. nih.gov
Backbone Modifications: Altering the peptide backbone, for instance, through N-methylation or the introduction of aza-amino acids, can also impose conformational constraints. nih.govnih.gov These modifications can lead to a more defined and stable backbone conformation, which is often associated with higher biological activity. nih.gov
These strategies, both individually and in combination, are crucial for the design of next-generation somatostatin analogues with improved therapeutic profiles.
Advanced Methodologies and Future Directions in Ac Cys 1 Phe Trp Lys Tyr Cys 1 Nh2 Research
Integration of Artificial Intelligence and Machine Learning in Peptide Design
The convergence of artificial intelligence (AI) and machine learning (ML) with peptide research is revolutionizing the design and optimization of cyclic peptides like Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2. researchgate.netnih.gov These computational approaches are accelerating the discovery of novel peptide-based therapeutics by enabling the rapid analysis of vast chemical spaces. researchgate.net
Predictive Modeling of Activity and Selectivity
A significant challenge in peptide drug development is accurately predicting the biological activity and target selectivity of new sequences. Machine learning models are being trained on large datasets of known peptides to forecast these properties with increasing accuracy. nih.gov For instance, the StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning) method can predict the complete structural ensembles of cyclic peptides, which is crucial for understanding their biological function. nih.govresearchgate.net This approach represents a massive leap in efficiency, offering predictions in seconds that would otherwise require extensive molecular dynamics simulations. nih.govresearchgate.net
Furthermore, new chemical language models like PeptideCLM are being developed to predict properties such as membrane diffusion from a peptide's SMILES string. nih.govbiorxiv.org This is particularly important for cyclic peptides intended for intracellular targets, as their permeability is often a limiting factor. nih.govbiorxiv.org These models can handle diverse chemical modifications, including unnatural amino acids and various cyclization methods, making them powerful tools for designing peptides with improved pharmacokinetic properties. biorxiv.org
De Novo Design of Functional Analogues
Beyond prediction, AI is now being utilized for the de novo design of cyclic peptides with desired functionalities. biorxiv.orgbiorxiv.org Algorithms like CYC_BUILDER, which employs reinforcement learning and a Monte Carlo Tree Search framework, can generate novel cyclic peptide binders for specific protein targets. biorxiv.orgbiorxiv.org This method has been successfully used to design inhibitors for targets like TNFα. biorxiv.orgbiorxiv.org
Another innovative approach, AfCycDesign, leverages the power of AlphaFold2 to design macrocyclic peptides by modifying the residue indices to encode for cyclization. neurosnap.ai This has been experimentally validated to produce peptides that form the intended cyclic structure. neurosnap.ai These de novo design methods, which can computationally generate and screen vast libraries of virtual compounds, significantly reduce the time and cost associated with traditional trial-and-error synthesis and testing. nih.gov
Advanced Peptide Engineering and Directed Evolution Approaches
Advanced peptide engineering and directed evolution techniques are powerful tools for optimizing the properties of cyclic peptides. These methods allow for the generation of large libraries of peptide variants, which can then be screened for enhanced activity, stability, and selectivity. nih.gov
One of the most successful strategies for improving peptide bioactivity is cyclization. nih.gov The disulfide bond between the two cysteine residues in this compound is a common method of cyclization that imparts conformational constraint and can enhance proteolytic stability. jpt.com Other cyclization strategies include head-to-tail amide bonds and side-chain-to-side-chain linkages. jpt.com
Directed evolution platforms, such as phage display and mRNA display, have been instrumental in discovering novel cyclic peptides with high affinity for specific targets. nih.govnih.govrsc.orgresearchgate.net For example, Scanning Unnatural Protease Resistant (SUPR) mRNA display has been used to evolve macrocyclic peptides that can inhibit autophagy, a key process in cancer development. nih.govrsc.orgresearchgate.netnih.gov This technique allows for the incorporation of non-proteinogenic amino acids, expanding the chemical diversity of the peptide library and leading to peptides with enhanced stability and cell permeability. rsc.orgnih.gov
The split intein catalyzed ligation of proteins and peptides (SICLOPPS) system enables the biosynthesis of cyclic peptide libraries in Escherichia coli, which can then be subjected to selection to identify biologically active molecules. pnas.org This method has been used to evolve inhibitors of various enzymes, including HIV protease. pnas.org
Cross-Disciplinary Research with Biomaterials Science
The integration of cyclic peptides with biomaterials science is opening up new avenues for therapeutic applications. openaccesspub.org Cyclic peptides can be incorporated into various materials to create functionalized surfaces, nanoparticles, and hydrogels with specific biological activities.
For instance, the inherent ability of some cyclic peptides to self-assemble into nanotubes can be harnessed to create novel biomaterials. nih.gov The properties of these nanotubes can be tuned by altering the amino acid sequence, allowing for the creation of materials with specific functionalities. nih.gov
Furthermore, peptides can be used to functionalize biomaterials for targeted drug delivery. Short peptide motifs rich in arginine and hydrophobic residues have been shown to facilitate the intracellular delivery of cyclic peptides. elsevierpure.com By incorporating such motifs into a cyclic peptide, it is possible to enhance its cell permeability and deliver it to intracellular targets. elsevierpure.com This approach has been used to create a cell-permeable, fluorogenic probe for detecting intracellular protein tyrosine phosphatase activities. elsevierpure.com
Unexplored Biological Targets and Research Gaps for Cyclic Peptides
While cyclic peptides have shown promise against a range of targets, there remain numerous unexplored biological pathways and research gaps where they could have a significant impact. nih.gov A major area of opportunity lies in targeting protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small molecules. nih.govcapes.gov.br The larger surface area of cyclic peptides makes them well-suited to bind to the often flat and featureless interfaces of PPIs. nih.govcapes.gov.br
One significant research gap is the development of cyclic peptides that can effectively cross the cell membrane to reach intracellular targets. nih.govcapes.gov.brnih.gov While progress has been made in designing cell-permeable peptides, the mechanisms of cellular uptake are not always well understood. nih.govcapes.gov.br Further research into the structural features that govern membrane permeability is crucial for the development of orally bioavailable cyclic peptide drugs. neurosnap.ai
Another area with untapped potential is the targeting of microbial pathogens. sciencedaily.com The rise of antimicrobial resistance necessitates the development of new classes of antibiotics, and cyclic peptides represent a promising avenue. sciencedaily.com For example, a recently discovered natural cyclic peptide has shown activity against the bacteria that causes tuberculosis. sciencedaily.com
The following table highlights some of the key research areas and the potential applications of cyclic peptides:
| Research Area | Potential Application | Key Challenge |
| Protein-Protein Interactions | Cancer, inflammatory diseases | Designing peptides that can disrupt large, flat interfaces. |
| Intracellular Targets | Various diseases | Achieving efficient cell permeability and endosomal escape. |
| Antimicrobial Peptides | Bacterial and fungal infections | Overcoming resistance mechanisms and ensuring selectivity. |
| Neurological Disorders | Alzheimer's, Parkinson's | Crossing the blood-brain barrier. |
Conceptual Advancements in Peptide Research Paradigms
The field of peptide research is undergoing a paradigm shift, driven by new technologies and a deeper understanding of peptide structure and function. mdpi.com Historically, peptide drug discovery often relied on modifications of natural peptides. nih.gov However, the focus is increasingly shifting towards the rational and de novo design of peptides with precisely tailored properties. acs.org
The concept of "molecular chameleons," peptides that can adopt different conformations depending on their environment, is gaining traction. researchgate.net This property may be responsible for the high membrane permeability of some cyclic peptides and could be exploited in the design of new drugs. researchgate.net
Furthermore, the traditional view of peptides as solely receptor ligands is expanding. Researchers are now exploring the use of peptides as scaffolds for presenting functional groups, as catalysts, and as building blocks for nanomaterials. openaccesspub.orgnih.gov The ability to incorporate a wide range of non-canonical amino acids and chemical modifications is greatly expanding the chemical space accessible to peptide researchers. nih.govpatsnap.com This allows for the creation of peptides with novel structures and functions that are not found in nature.
The development of rapid and efficient methods for peptide synthesis and cyclization is also a key conceptual advancement. sciencedaily.comacs.org A recently reported method, inspired by the modular logic of nonribosomal peptide synthetases, allows for the cyclization of peptides in minutes rather than hours or days. acs.org Such breakthroughs are critical for accelerating the discovery and development of new cyclic peptide therapeutics. sciencedaily.com
Q & A
Q. What are the standard protocols for synthesizing Ac-Cys(1)-Phe-Trp-Lys-Tyr-Cys(1)-NH2, and how can disulfide bond formation be ensured during synthesis?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, employing Fmoc/t-Bu chemistry. To ensure disulfide bond formation between Cys(1) and Cys(7), orthogonal protecting groups (e.g., Trt for one Cys and Acm for the other) are used. After linear synthesis, selective deprotection (e.g., iodine oxidation for Acm) enables cyclization. Purification via reversed-phase HPLC (RP-HPLC) with a C18 column and characterization by mass spectrometry (MS) are critical for verifying cyclization and purity .
Q. Which analytical techniques are essential for confirming the purity and structural integrity of this cyclic peptide?
- Methodological Answer :
- RP-HPLC : Assess purity using gradients of acetonitrile/water with 0.1% TFA.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., experimental m/z = 2131 for similar peptides ).
- Circular Dichroism (CD) : Analyze secondary structure by monitoring absorbance in the far-UV region (190–250 nm).
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., COSY, NOESY) to resolve disulfide connectivity and backbone conformation .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro receptor binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for melanocortin receptors (e.g., MC1-R). Include scrambled-sequence controls to confirm specificity .
- Functional assays : Test cAMP accumulation in transfected HEK293 cells expressing MC1-R, comparing dose-response curves to native ligands like α-MSH .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the conformational dynamics of this compound in solution, and what role do computational methods play in this analysis?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize the peptide using force fields (e.g., AMBER) and simulate in explicit solvent (e.g., TIP3P water) to study flexibility and dominant conformers.
- Enhanced Sampling Techniques : Apply metadynamics or replica-exchange MD to explore free-energy landscapes.
- Experimental Validation : Compare computational predictions with NMR-derived NOE restraints or CD spectra under varying pH/temperature conditions .
Q. What strategies are effective in resolving discrepancies between in vitro receptor binding assays and in vivo pharmacological activity data for this peptide?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in serum) and tissue distribution using radiolabeled peptide. Address factors like proteolytic degradation or poor bioavailability .
- Metabolite Identification : Use LC-MS/MS to detect degradation products and modify the sequence (e.g., D-amino acid substitutions) to enhance stability.
- Species-Specific Receptor Variants : Test activity across homologs (e.g., human vs. murine MC1-R) to explain interspecies variability .
Q. How can researchers systematically analyze conflicting data on the peptide’s receptor selectivity (e.g., MC1-R vs. MC4-R)?
- Methodological Answer :
- Competitive Binding Assays : Use homologous displacement with radiolabeled ligands (e.g., [¹²⁵I]-NDP-α-MSH) across receptor subtypes.
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with single-residue substitutions (e.g., Trp→Phe) to identify critical binding motifs.
- Cryo-EM or X-ray Crystallography : Resolve peptide-receptor complexes to map interaction sites and guide mutagenesis studies .
Q. What experimental and computational approaches can reconcile discrepancies in reported binding affinities for this compound?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like buffer ionic strength, pH, and temperature. Use internal controls (e.g., reference ligands) across labs.
- Data Normalization : Express affinities as fold-changes relative to a common benchmark.
- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate published IC₅₀/Kd values, identifying outliers and methodological biases .
Guidance for Experimental Design & Reporting
- Research Question Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study on peptide stability under oxidative conditions should justify translational relevance to inflammatory diseases .
- Data Transparency : Adhere to journal guidelines (e.g., ACS Style Guide) for detailing synthesis protocols, statistical methods, and raw data deposition .
- Conflict Resolution : Address contradictory findings by replicating experiments with orthogonal techniques (e.g., SPR vs. ITC for binding kinetics) and engaging in collaborative peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
